molecular formula C22H21FN2O3S B3016105 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide CAS No. 325986-11-6

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide

Cat. No.: B3016105
CAS No.: 325986-11-6
M. Wt: 412.48
InChI Key: CSDGEIZSUNESQD-UHFFFAOYSA-N
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Description

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide is a synthetic carbazole derivative of significant interest in biochemical and circadian rhythm research. Carbazole compounds are a privileged structural motif known for diverse pharmacological activities, including antitumor, antioxidant, and antimicrobial effects . This specific compound is a chemical analog of KL001, a pioneering small molecule known to stabilize the circadian clock proteins cryptochrome 1 and 2 (CRY1/2) . The mechanism involves binding to the FAD-binding pocket of CRY, thereby competing with and inhibiting the FBXL3 ubiquitin ligase complex. This interaction stabilizes CRY proteins against proteasomal degradation, leading to a repression of CLOCK-BMAL1 mediated transcription and a lengthening of the circadian period . As a research tool, this compound is invaluable for probing the intricate regulatory mechanisms of the mammalian circadian clock, which governs daily physiological rhythms in metabolism, hormone secretion, and sleep-wake behavior . Furthermore, given the established role of carbazole scaffolds in oncology research, this derivative may also serve as a starting point for investigations into antiproliferative activities . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c1-29(27,28)25(17-12-10-16(23)11-13-17)15-18(26)14-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2-13,18,26H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDGEIZSUNESQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H25FN2O3S
  • Molecular Weight : 442.54 g/mol
  • IUPAC Name : this compound

The compound exhibits several biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects.
  • Modulation of Neurotransmitter Systems : Similar compounds in the carbazole family have been observed to interact with neurotransmitter receptors, suggesting potential neuroprotective effects.

Anticancer Activity

Research indicates that carbazole derivatives possess anticancer properties. For instance, a study highlighted that certain carbazole-based compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through mitochondrial pathways and the activation of caspases .

Neuroprotective Effects

Carbazole derivatives have been investigated for their neuroprotective properties. In animal models, compounds similar to this compound have shown efficacy in protecting neurons from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

Anti-inflammatory Properties

Studies have demonstrated that carbazole derivatives can modulate inflammatory responses. They inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in vitro and in vivo, suggesting a potential therapeutic role in inflammatory diseases .

Case Study 1: Antitumor Activity

A recent study evaluated the antitumor activity of this compound against human breast cancer cells. The compound was found to induce apoptosis significantly at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Case Study 2: Neuroprotection in Animal Models

In a model of neurodegeneration induced by MPTP (a neurotoxin), treatment with this compound resulted in a significant reduction in neuronal loss within the substantia nigra. Histological analysis revealed preserved dopaminergic neurons, correlating with improved motor function in treated animals .

ADMET Properties

The pharmacokinetic profile of this compound has been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies:

ParameterValue
Blood-Brain Barrier (BBB)Permeable
Plasma Protein Binding (PPB)90%
CYP450 InteractionMinimal
ToxicityLow

These findings suggest that the compound has favorable pharmacokinetic properties for further development as a therapeutic agent.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing carbazole moieties exhibit significant anticancer properties. The incorporation of the 9H-carbazole structure in N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide enhances its interaction with biological targets, potentially leading to the inhibition of cancer cell proliferation. Studies have shown that derivatives of carbazole can induce apoptosis in various cancer cell lines, making this compound a candidate for further pharmacological evaluation .

Antimicrobial Properties

Compounds with methanesulfonamide groups have been explored for their antimicrobial effects. The sulfonamide functional group is known for its ability to inhibit bacterial growth by interfering with folate synthesis. This compound's dual functionality, combining the carbazole and methanesulfonamide structures, may enhance its efficacy against a broader spectrum of pathogens .

Neuroprotective Effects

Recent studies suggest that carbazole derivatives may possess neuroprotective properties. The ability of this compound to cross the blood-brain barrier could make it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of carbazole derivatives make them suitable for use in OLEDs. This compound can function as an emissive layer or host material in OLED devices due to its ability to facilitate thermally activated delayed fluorescence (TADF). This characteristic allows for improved efficiency and color purity in light emission .

Photovoltaic Cells

The compound's ability to act as a charge transport material is also being investigated for application in organic photovoltaic cells (OPVs). The charge mobility and stability of carbazole-based materials contribute to enhanced energy conversion efficiencies in solar cells .

Summary of Case Studies and Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against various bacterial strains
Neuroprotective EffectsPotential treatment for neurodegenerative diseases
OLEDsFacilitates TADF, improving efficiency
Photovoltaic CellsEnhances charge mobility and energy conversion

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares KL022 with key analogs, highlighting differences in substituents, molecular formulae, and masses:

Compound Name Substituent (R) Molecular Formula Average Mass (g/mol) Key Feature(s)
KL022 (Target Compound) 4-Fluorophenyl C23H21FN2O3S 424.49 Fluorine atom enhances electronegativity and metabolic stability
KL001 Furan-2-ylmethyl C22H23N2O4S 435.50 Furan group introduces π-π stacking potential but lower metabolic stability
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)methanesulfonamide 4-Methylphenyl (p-tolyl) C23H24N2O3S 408.52 Methyl group increases hydrophobicity; reduced polarity compared to KL022
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)methanesulfonamide (KL002) 2-Iodophenyl C23H21IN2O3S 532.40 Iodine adds steric bulk; may influence binding kinetics
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-furanylmethyl)-4-methylbenzenesulfonamide 2-Furanylmethyl + 4-methylbenzenesulfonamide C27H26N2O4S 474.58 Dual substituents increase molecular complexity and steric hindrance

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (e.g., -F) : Fluorine in KL022 enhances stability without significantly distorting the aromatic ring’s planarity, preserving CRY interaction .
  • Heterocyclic vs. Aromatic Substituents : Furan (KL001) enables π-π interactions but lacks metabolic robustness. Aromatic rings (e.g., phenyl) improve stability but require optimal substituents for potency .
  • Steric Effects : Bulky groups (e.g., iodine in KL002) reduce binding efficiency, emphasizing the need for compact substituents in this region .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic ring-opening of epoxides. For example, reacting an epoxide intermediate (e.g., N-(4-fluorophenyl)-N-(oxiran-2-ylmethyl)methanesulfonamide) with carbazole in the presence of NaH in DMF at elevated temperatures (60–80°C). Yields (~36–43%) depend on stoichiometric ratios, reaction time, and purification methods (e.g., column chromatography) .
  • Optimization : Varying the base (e.g., KOH vs. NaH) or solvent (DMF vs. THF) may improve yields. Monitoring reaction progress via TLC or LC-MS is critical .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and stereochemistry (e.g., carbazole aromatic protons at δ 8.05–7.18 ppm, methanesulfonamide methyl at δ 2.94 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 423.1 for analogous derivatives) .
  • X-ray Crystallography : Resolve undefined stereocenters (if present) using SHELX refinement, with R factors <0.05 for high-confidence structures .

Q. What preliminary biological activities have been reported for carbazole-methanesulfonamide derivatives?

  • Cryptochrome Stabilization : Analogous compounds (e.g., KL001) act as circadian clock modulators by stabilizing cryptochrome proteins. Assays include luminescence-based reporter gene systems in mammalian cells .
  • Kinase Inhibition : Structural analogs show activity in kinase inhibition screens (e.g., CBKinase1_001079 in ), suggesting potential for cancer or neurodegenerative disease research .

Advanced Research Questions

Q. How do substituent variations (e.g., 4-fluorophenyl vs. 4-chlorophenyl) impact the compound’s biological activity and physicochemical properties?

  • SAR Analysis :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group enhances metabolic stability compared to 4-methylphenyl ( ) due to reduced CYP450-mediated oxidation.
  • Hydrophobicity : LogP increases with halogenated aryl groups, affecting membrane permeability (e.g., 4-fluorophenyl LogP ~4.3 vs. 4-chlorophenyl ~4.8) .
    • Experimental Validation : Compare IC50_{50} values in cryptochrome stabilization assays or solubility profiles via HPLC .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how can twinning or disorder be addressed?

  • Challenges : Carbazole derivatives often exhibit planar aromatic systems prone to π-π stacking, complicating crystal packing. Undefined stereocenters (e.g., "0 of 1 defined stereocentres" in ) require high-resolution data (<1.0 Å).
  • Solutions : Use SHELXL for refinement, incorporating TWIN commands for twinned data. Synchrotron radiation improves data quality for low-symmetry space groups .

Q. How can contradictory data in biological assays (e.g., variable IC50_{50} values across studies) be systematically analyzed?

  • Approach :

  • Assay Standardization : Control cell lines (e.g., HEK293 vs. NIH/3T3), incubation times, and compound solubility (DMSO concentration ≤0.1%).
  • Data Normalization : Use internal controls (e.g., β-galactosidase reporters) to account for batch effects .
    • Statistical Tools : Apply ANOVA or dose-response curve fitting (e.g., GraphPad Prism) to identify outliers .

Q. What computational methods are suitable for predicting the compound’s interaction with target proteins like cryptochromes?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to cryptochrome’s FAD-binding pocket. Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • Pharmacophore Mapping : Identify critical motifs (e.g., carbazole’s planar ring for π-stacking, sulfonamide for hydrogen bonding) using MOE or Discovery Studio .

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